Disperse orange A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

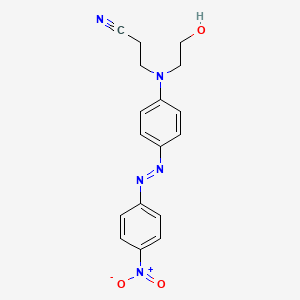

3-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c18-10-1-11-21(12-13-23)16-6-2-14(3-7-16)19-20-15-4-8-17(9-5-15)22(24)25/h2-9,23H,1,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHAROMWUKGSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N(CCC#N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064445 | |

| Record name | Propanenitrile, 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6657-32-5 | |

| Record name | 3-[(2-Hydroxyethyl)[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6657-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-((2-hydroxyethyl)(4-(2-(4-nitrophenyl)diazenyl)phenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006657325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[(2-hydroxyethyl)[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disperse Orange A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 1, a monoazo dye, is a compound of significant interest in various scientific and industrial fields. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and toxicological profile. Detailed experimental protocols for its synthesis, characterization, and toxicological assessment are presented to facilitate further research and application. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using logical diagrams.

Chemical Structure and Identification

Disperse Orange 1, also known as 4-((4-nitrophenyl)azo)-N-phenylaniline, is characterized by a central azo bridge connecting a nitrophenyl and a phenylamino (B1219803) group.[1] This structure is fundamental to its chromophoric properties and its interactions at a molecular level.

Chemical Structure Diagram:

References

Disperse Orange A CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 1, also known by its Colour Index name C.I. 11080, is a monoazo dye characterized by its vibrant orange hue.[1] Chemically, it is identified as 4-[(4-nitrophenyl)azo]-N-phenylaniline.[2] Due to its low water solubility, it is classified as a disperse dye, making it suitable for dyeing hydrophobic synthetic fibers such as polyester (B1180765), acetate, nylon, and acrylics.[3][4] Beyond its primary application in the textile industry, Disperse Orange 1 has garnered interest in scientific research, particularly in the study of photo-induced isomerization, owing to the trans-cis conformational changes it undergoes upon light exposure.[5][6] This guide provides a comprehensive overview of the technical specifications, synthesis, and key applications of Disperse Orange 1.

Core Properties and Identification

Disperse Orange 1 is a brownish powder or flake with a melting point in the range of 151-160°C.[1][7] It is practically insoluble in water but exhibits solubility in various organic solvents, including DMSO and methanol.[1][3]

CAS Number: 2581-69-3

Molecular Formula: C₁₈H₁₄N₄O₂

Quantitative Data Summary

The following table summarizes the key quantitative properties of Disperse Orange 1.

| Property | Value | Reference(s) |

| Molecular Weight | 318.33 g/mol | |

| Melting Point | 151 - 160 °C | [1][7] |

| Boiling Point | 457.5°C (rough estimate) | [1] |

| Density | 1.2846 g/cm³ (rough estimate) | [1] |

| Water Solubility | 0.4775 µg/L (at 25 °C) | [1][3] |

| logP | 5.5 - 6.35 | [2][3] |

| λmax | ~439 nm (calculated for trans isomer) | [4] |

| Light Fastness (ISO) | 3 | |

| Washing Fastness (Fading) | 5 | |

| Washing Fastness (Staining) | 4-5 | |

| Perspiration Fastness (Fading) | 5 | |

| Perspiration Fastness (Staining) | 4-5 | |

| Ironing Fastness | 4-5 |

Experimental Protocols

Synthesis of Disperse Orange 1

The synthesis of Disperse Orange 1 is a classic example of diazotization followed by an azo coupling reaction.

Workflow for the Synthesis of Disperse Orange 1

Caption: A diagram illustrating the key stages in the synthesis of Disperse Orange 1.

Detailed Methodology:

-

Diazotization of 4-Nitroaniline:

-

Dissolve 4-nitroaniline in concentrated sulfuric acid.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) in concentrated sulfuric acid (nitrosylsulfuric acid) dropwise while maintaining the temperature below 5°C.

-

Stir the mixture for an additional 30-60 minutes at this temperature to ensure the complete formation of the 4-nitrobenzenediazonium (B87018) salt solution.

-

-

Azo Coupling:

-

In a separate vessel, dissolve diphenylamine in a suitable solvent, such as glacial acetic acid.

-

Cool this solution to 0-5°C.

-

Slowly add the cold diazonium salt solution to the diphenylamine solution with vigorous stirring.

-

Maintain the temperature below 10°C throughout the addition.

-

Continue stirring for several hours to allow the coupling reaction to go to completion.

-

-

Isolation and Purification:

-

Pour the reaction mixture into a large volume of cold water to precipitate the crude Disperse Orange 1.

-

Collect the precipitate by filtration.

-

Wash the solid product thoroughly with water to remove any unreacted starting materials and acids.

-

Dry the purified Disperse Orange 1 in an oven at a controlled temperature (e.g., 60°C).

-

High-Temperature Dyeing of Polyester Fabric

This protocol describes a standard high-temperature exhaust dyeing method for polyester.[8][9]

Workflow for High-Temperature Polyester Dyeing

Caption: A schematic of the high-temperature exhaust dyeing process for polyester fibers.

Detailed Methodology:

-

Fabric Preparation: Scour the polyester fabric with a mild alkali and detergent solution at 80-90°C to remove any oils, waxes, or impurities.[9] Rinse thoroughly.

-

Dye Bath Preparation:

-

Prepare a paste of the required amount of Disperse Orange 1 with a dispersing agent.

-

Add this paste to the dye bath containing water.

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[8]

-

-

Dyeing Process:

-

Post-Dyeing Treatment:

-

Cool the dye bath to 60°C.[8]

-

Remove the fabric and perform a hot rinse.

-

Carry out a reduction clearing process to remove unfixed dye from the fiber surface and improve wash fastness. This typically involves treating the fabric with a solution of sodium hydrosulfite and sodium hydroxide.

-

Rinse the fabric thoroughly, first with hot water and then with cold water.

-

Dry the dyed fabric.

-

Flash Photolysis for Isomerization Study

This protocol outlines an experiment to study the thermal cis-trans isomerization of Disperse Orange 1.[5][10][11]

Workflow for Flash Photolysis Experiment

Caption: The procedural flow for studying the isomerization kinetics of Disperse Orange 1.

Detailed Methodology:

-

Sample Preparation: Prepare a dilute solution of Disperse Orange 1 in a suitable HPLC-grade solvent (e.g., toluene, acetonitrile). The commercial dye may contain salts that will not dissolve and can be removed by decanting the solution.[10]

-

Spectrophotometric Measurement:

-

Transfer the solution to a cuvette and place it in a UV-Vis spectrophotometer.

-

Determine the absorption maximum (λmax) of the stable trans-isomer.

-

Set the spectrophotometer to kinetics mode to monitor the absorbance at this λmax over time.

-

-

Photoisomerization:

-

Start recording the baseline absorbance.

-

Quickly remove the cuvette from the spectrophotometer and irradiate it with a high-intensity light source, such as a camera flash, held against the cuvette window.[10] This converts a portion of the trans-isomer to the cis-isomer.

-

Immediately return the cuvette to the spectrophotometer and continue recording the absorbance.

-

-

Data Acquisition and Analysis:

-

The absorbance will decrease upon flashing and then gradually return to the initial value as the cis-isomer thermally reverts to the more stable trans-isomer.[11]

-

Monitor the absorbance until it returns to the pre-flash level.

-

The rate constant (k) for the first-order thermal isomerization can be determined by plotting the natural logarithm of the change in absorbance versus time.[10]

-

Toxicology and Safety

Disperse Orange 1 is considered a potential skin sensitizer (B1316253) and may cause contact dermatitis in susceptible individuals.[12][13] Studies have indicated that it can induce cytotoxic and genotoxic effects in vitro, including DNA damage and apoptosis in human hepatoma (HepG2) cells.[14][15] It is also classified as a questionable carcinogen with experimental tumorigenic data.[1] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[1] Standard laboratory safety precautions, including the use of gloves and eye protection, should be observed when handling this compound.[16]

References

- 1. DISPERSE ORANGE 1 CAS#: 2581-69-3 [m.chemicalbook.com]

- 2. Disperse Orange 1 | C18H14N4O2 | CID 17414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Disperse Orange 1|lookchem [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Flash Photolysis | Chem Lab [chemlab.truman.edu]

- 6. Disperse Orange 1 - Wikipedia [en.wikipedia.org]

- 7. DISPERSE ORANGE 1 | 2581-69-3 [chemicalbook.com]

- 8. textilelearner.net [textilelearner.net]

- 9. skychemi.com [skychemi.com]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. google.com [google.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Sensitizing capacity of Disperse Orange 1 and its potential metabolites from azo reduction and their cross-reactivity pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectral characteristics of Disperse Orange A (UV-Vis, Fluorescence)

Spectral Characteristics of Disperse Orange 1: A Technical Guide

Disperse Orange 1 (DO1), systematically named 4-anilino-4'-nitroazobenzene, is a monoazo dye recognized for its utility in coloring synthetic fibers and in scientific research, particularly in studies of photo-isomerization.[1] This technical guide provides an in-depth overview of its spectral properties, focusing on its Ultraviolet-Visible (UV-Vis) absorption and fluorescence characteristics, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

-

Chemical Formula: C₁₈H₁₄N₄O₂[2]

-

Molecular Weight: 318.33 g/mol [2]

-

CAS Number: 2581-69-3[2]

-

Appearance: Brownish powder[3]

-

Synonyms: 4-(4-Nitrophenylazo)diphenylamine, C.I. 11080

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of Disperse Orange 1 is characterized by a strong absorption band in the visible region, which is attributed to the π-π* electronic transition of the conjugated azo system. The position of the maximum absorption wavelength (λmax) is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[4] This effect arises from differential solvation of the ground and excited electronic states of the dye molecule.[4]

| Solvent | Dielectric Constant (approx.) | λmax (nm)[4] | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Cyclohexane | 2.02 | 428 | Data not available |

| Benzene | 2.28 | 442 | Data not available |

| Toluene | 2.38 | 442 | Data not available |

| Tetrahydrofuran (THF) | 7.58 | 450 | Data not available |

| Acetone | 20.7 | 452 | Data not available |

| 3-Pentanol | 13.5 | 488 | Data not available |

Note: Commercial samples of Disperse Orange 1 may contain significant amounts of salts and other impurities, which can affect spectroscopic measurements.[2]

Fluorescence Spectroscopy

Azo dyes, including Disperse Orange 1, are generally known to exhibit very weak fluorescence or are considered non-fluorescent. This is primarily due to the efficient non-radiative decay pathways of the excited state, such as rapid cis-trans isomerization around the -N=N- double bond.[5] This photo-isomerization process is a highly efficient de-excitation route that outcompetes fluorescence emission.[5]

Experimental Protocols

UV-Vis Absorption Spectroscopy Protocol

This protocol outlines the procedure for determining the UV-Vis absorption spectrum and the maximum absorption wavelength (λmax) of Disperse Orange 1.

-

Disperse Orange 1 (analytical standard grade)

-

Spectroscopic grade solvents (e.g., cyclohexane, acetone, etc.)

-

Volumetric flasks and pipettes

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Stock Solution Preparation:

-

Accurately weigh a small amount of Disperse Orange 1.

-

Dissolve the dye in a known volume of the desired solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M). Ensure complete dissolution.

-

-

Working Solution Preparation:

-

Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations in the range of 1 x 10⁻⁵ M to 5 x 10⁻⁵ M.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 300 nm to 700 nm).

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent to be used for the sample.

-

Place the cuvette in both the sample and reference holders of the spectrophotometer and record a baseline spectrum.

-

-

Sample Measurement:

-

Rinse a quartz cuvette with a small amount of the working solution and then fill it.

-

Place the cuvette in the sample holder.

-

Record the absorption spectrum of the sample.

-

-

Data Analysis:

-

Determine the wavelength of maximum absorbance (λmax) from the recorded spectrum.

-

If the molar absorptivity (ε) is to be determined, record the absorbance at λmax for the series of working solutions and plot absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting line will be the molar absorptivity.

-

References

- 1. A new and versatile fluorescence standard for quantum yield determination - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Disperse Orange 1 - Wikipedia [en.wikipedia.org]

- 3. static.horiba.com [static.horiba.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility of Disperse Orange 1 in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Scope: This document provides an in-depth guide to the solubility of Disperse Orange 1. It includes available solubility data, a detailed experimental protocol for its determination, and a visual workflow of the methodology.

Introduction to Disperse Orange 1

Disperse Orange 1 is an azo dye characterized by its low water solubility and its application in dyeing synthetic fibers, particularly polyester (B1180765) and acetate.[1] Chemically, it is known as 4-anilino-4'-nitroazobenzene or 4-((4-nitrophenyl)azo)-N-phenylaniline.[2][3] Commercial samples of the dye typically contain around 25% pure dye by weight, with the remainder consisting of salts and other additives.[3] Due to its chemical properties, it is also utilized in research experiments involving flash photolysis to study cis-trans isomerization.[3][4]

Chemical Identifiers:

-

Molecular Formula: C₁₈H₁₄N₄O₂[2]

-

Synonyms: C.I. 11080, 4-Anilino-4'-nitroazobenzene, Vonteryl Red 4G[2][3][8]

While the topic specifies "Disperse Orange A," this name is often used as a synonym or trade name. This guide focuses on the well-characterized and commonly referenced Disperse Orange 1 as the definitive subject.[8][9]

Solubility Profile of Disperse Orange 1

Disperse dyes are, by design, sparingly soluble in aqueous media and exhibit varied solubility in organic solvents.[1][10] Quantitative public data on the maximum solubility (saturation point) of Disperse Orange 1 in a wide range of organic solvents is limited. However, available information and experimental usage provide a qualitative and, in some cases, quantitative understanding. The dye is generally described as being soluble in most organic solvents.[1][8]

The table below summarizes the available solubility data for Disperse Orange 1.

| Solvent | CAS Number | Solubility Data | Temperature (°C) | Source |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly soluble (sonication may be required) | Not Specified | [1] |

| Methanol | 67-56-1 | Slightly soluble (sonication may be required) | Not Specified | [1] |

| Acetonitrile | 75-05-8 | ≥ 100 µg/mL (0.1 g/L) | Not Specified | [11] |

| Cyclohexane | 110-82-7 | Soluble (used in kinetic studies) | Not Specified | [12] |

| Toluene | 108-88-3 | Soluble (used in kinetic studies) | Not Specified | [12] |

| Acetone | 67-64-1 | Soluble (used in kinetic studies) | Not Specified | [12] |

| Tetrahydrofuran (THF) | 109-99-9 | Soluble (used in kinetic studies) | Not Specified | [12] |

| Water | 7732-18-5 | 0.4775 µg/L | 25 | [1] |

Experimental Protocol: Solubility Determination via Isothermal Shake-Flask Method

The following protocol details a standard and reliable method for determining the equilibrium solubility of a compound like Disperse Orange 1 in an organic solvent. This method combines isothermal equilibration with UV-Vis spectrophotometric analysis.

3.1. Principle An excess amount of the solid dye is agitated in the solvent at a constant temperature for a sufficient period to allow the solution to reach equilibrium (saturation). After separating the undissolved solid, the concentration of the dye in the clear supernatant is quantified using UV-Vis spectrophotometry, based on a pre-determined calibration curve.

3.2. Materials and Equipment

-

Disperse Orange 1 (analytical standard grade)

-

Organic solvents (HPLC grade)

-

Thermostatic shaker bath or incubator

-

Centrifuge with temperature control

-

Calibrated analytical balance

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer

-

Glass vials with screw caps

3.3. Methodology

Step 1: Preparation of Calibration Curve

-

Prepare a primary stock solution of Disperse Orange 1 by accurately weighing a small amount of the dye and dissolving it in a known volume of the chosen solvent in a volumetric flask.

-

From the primary stock, prepare a series of at least five standard solutions of decreasing concentrations via serial dilution.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for Disperse Orange 1 in that solvent.

-

Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.

Step 2: Equilibration

-

Add an excess amount of solid Disperse Orange 1 to a series of glass vials (in triplicate for each solvent). An amount that is clearly in excess of what will dissolve is required to ensure saturation.

-

Add a precisely known volume of the organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a period sufficient to reach equilibrium (typically 48-72 hours).

Step 3: Sample Processing

-

After equilibration, remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid phase, centrifuge the vials at the same temperature for approximately 20 minutes.

-

Carefully withdraw a clear aliquot of the supernatant using a pipette or syringe. Immediately filter the aliquot through a syringe filter (pre-warmed to the experimental temperature) to remove any remaining micro-particulates.

Step 4: Analysis

-

Accurately dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the predetermined λmax.

-

Using the absorbance value and the equation from the calibration curve, calculate the concentration of the diluted sample.

-

Apply the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of Disperse Orange 1 in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Disperse Orange 1.

Caption: Workflow for solubility determination using the isothermal shake-flask method.

References

- 1. DISPERSE ORANGE 1 CAS#: 2581-69-3 [m.chemicalbook.com]

- 2. Disperse Orange 1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Disperse Orange 1 - Wikipedia [en.wikipedia.org]

- 4. The kinetics of the cis-to-trans thermal isomerization of disperse orange: A simple undergraduate experiment for the physical chemistry lab [morressier.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Disperse Orange 1 | CAS 2581-69-3 | LGC Standards [lgcstandards.com]

- 7. Disperse Orange 1 analytical standard 2581-69-3 [sigmaaldrich.com]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. DISPERSE ORANGE 1 | 2581-69-3 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. Disperse Orange 1 | C18H14N4O2 | CID 17414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fadibouabdallah.wordpress.com [fadibouabdallah.wordpress.com]

An In-depth Technical Guide to the Thermogravimetric Analysis of Disperse Orange 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Disperse Orange 3 (C.I. 11005), a monoazo dye. The document details the thermal decomposition behavior of this compound, supported by quantitative data and a thorough experimental protocol. Visualizations of the analytical workflow and the proposed thermal degradation pathway are included to facilitate a deeper understanding of the material's properties under thermal stress.

Introduction to the Thermal Stability of Disperse Orange 3

Disperse Orange 3, with the chemical formula C₁₂H₁₀N₄O₂, is a disperse dye used in the textile industry. Its thermal stability is a critical parameter, influencing its application in dyeing processes and the safety of the final products. Thermogravimetric analysis is an essential technique for evaluating this stability by monitoring the mass of the substance as a function of temperature.

The thermal degradation of azobenzene (B91143) dyes like Disperse Orange 3 is a complex process. It typically involves the cleavage of the azo bond, which is the chromophoric group responsible for the dye's color, leading to the formation of various aromatic compounds. Understanding the temperatures at which this degradation occurs and the nature of the decomposition products is crucial for both quality control and risk assessment.

Quantitative Thermogravimetric Data

The thermal decomposition of Disperse Orange 3 has been investigated, revealing a single primary stage of weight loss under an inert atmosphere. The key quantitative data from the thermogravimetric and derivative thermogravimetric analysis are summarized in the table below.

| Parameter | Value | Reference |

| Decomposition Temperature Range | 120 - 800 °C | [1] |

| Peak Decomposition Temperature (T_peak) | 294.7 °C | [1] |

| Max. Rate of Weight Loss at T_peak | 69.85 %/min | [1] |

Table 1: Summary of Thermogravimetric Analysis Data for Disperse Orange 3.

Thermal Decomposition Products

Analysis of the gases evolved during the thermogravimetric analysis of Disperse Orange 3 has identified several decomposition products. The formation of these products provides insight into the degradation mechanism of the dye molecule.

| Decomposition Product | Chemical Formula |

| Aniline | C₆H₇N |

| Nitrobenzene | C₆H₅NO₂ |

| Nitroaniline | C₆H₅N₂O₂ |

| Diaminobenzene | C₆H₈N₂ |

Table 2: Identified Thermal Decomposition Products of Disperse Orange 3 from TGA-GC/MS Analysis.

Experimental Protocol

The data presented in this guide were obtained using a standardized methodology for the thermogravimetric analysis of azobenzene dyes, coupled with gas chromatography-mass spectrometry (TGA-GC/MS) for product identification.

4.1. Instrumentation

-

Thermogravimetric Analyzer: NETZSCH TGA (209 F1) or equivalent.[2]

-

Gas Chromatograph-Mass Spectrometer: Agilent 7890B/5977A GCMSD system or equivalent for evolved gas analysis.

-

Sample Pans: Alumina (Al₂O₃) or platinum crucibles.[2]

4.2. Sample Preparation A small, representative sample of Disperse Orange 3 (typically 5-10 mg) is accurately weighed and placed into the sample pan.[2]

4.3. TGA Method

-

Atmosphere: The analysis is conducted under a continuous purge of high-purity nitrogen gas at a constant flow rate to ensure an inert environment and prevent oxidative degradation.[2]

-

Heating Program: The sample is heated from ambient temperature to 800 °C at a constant heating rate of 20 °C/min.[2]

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

4.4. Evolved Gas Analysis (GC/MS) The gases released during the thermal decomposition are transferred to the GC/MS system via a heated capillary line for separation and identification of the constituent products.[2]

Visualizations

5.1. Experimental Workflow

References

Electrochemical Properties of Disperse Orange A Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of Disperse Orange A dyes, a class of azo dyes. Due to a scarcity of specific electrochemical data for this compound (3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile, CAS No. 6657-32-5), this document focuses on the well-documented electrochemical behavior of other structurally related Disperse Orange dyes. The principles and methodologies described herein are broadly applicable to the study of this compound and other similar azo dyes.

Introduction to Disperse Orange Dyes and Their Electrochemical Significance

Disperse dyes are non-ionic colorants with low water solubility, primarily used for dyeing synthetic fibers like polyester.[1][2] Their molecular structure is characterized by the presence of one or more azo groups (-N=N-), which are the primary chromophores responsible for their color.[2] The electrochemical behavior of these dyes is of significant interest for several reasons:

-

Environmental Remediation: Electrochemical methods are being explored for the degradation and decolorization of textile wastewater containing these dyes.[1][3]

-

Toxicology and Metabolism: The reduction of the azo bond can lead to the formation of potentially carcinogenic aromatic amines. Understanding the electrochemical reduction pathways can provide insights into their metabolic fate.[2]

-

Industrial Applications: Electrochemical processes can be utilized in dyeing and finishing processes.[4] Furthermore, some disperse dyes exhibit photo-thermal properties relevant to electrochemical devices.[5]

The core of their electrochemical activity lies in the reduction and oxidation of the azo and other functional groups, such as nitro groups, present in the molecule.[1][2]

Electrochemical Behavior of Disperse Orange Dyes

The electrochemical properties of Disperse Orange dyes are typically investigated using techniques such as cyclic voltammetry (CV) and square wave voltammetry. These methods provide valuable information about the reduction and oxidation potentials, the number of electrons transferred, and the reversibility of the electrochemical reactions.

Cathodic Reduction

The primary electrochemical process for azo dyes is the irreversible reduction of the azo group. This process typically involves the transfer of multiple electrons and protons, leading to the cleavage of the -N=N- bond and the formation of corresponding amines.[6] In many Disperse Orange dyes, a nitro group is also present, which is also susceptible to electrochemical reduction.[1][2]

The reduction of C.I. Disperse Orange 62, for example, involves the reduction of both the azo and nitro groups.[1] Similarly, Disperse Orange 1 exhibits three irreversible reduction peaks, corresponding to the reduction of its nitro and azo groups.[2]

Anodic Oxidation

While less commonly the primary focus for degradation studies, the anodic oxidation of Disperse Orange dyes can also occur. This process can lead to the mineralization of the dye into simpler, less harmful compounds. For instance, the electrochemical degradation of Disperse Orange 29 has been studied using β-PbO2 anodes.[1][3]

Quantitative Electrochemical Data

The following tables summarize the key quantitative electrochemical data for various Disperse Orange dyes as reported in the literature.

Table 1: Cyclic Voltammetry Data for Disperse Orange Dyes

| Dye | Electrode | Supporting Electrolyte | Anodic Peak Potential (V) | Cathodic Peak Potential (V) | Reference |

| Disperse Orange 3 | Glassy Carbon | 0.1M KCl | 0.1613 | -0.7556 | [4] |

| Disperse Orange 13 | Glassy Carbon | 0.1M KCl | - | -0.521 | [4] |

| Disperse Orange 62 | Platinum | LiCl/DMF | - | (Multiple peaks observed) | [1] |

| Disperse Orange 62 | HMDE | Na2SO4/NaOH | - | (Multiple peaks observed) | [1] |

Table 2: Peak Current Data from Cyclic Voltammetry

| Dye | Anodic Peak Current (A) | Cathodic Peak Current (A) | Reference |

| Disperse Orange 3 | 5.696 x 10⁻⁶ | -1.402 x 10⁻⁵ | [4] |

| Disperse Orange 13 | - | -7.362 x 10⁻⁶ | [4] |

Experimental Protocols

The following sections detail the typical experimental methodologies employed in the electrochemical analysis of Disperse Orange dyes.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the electrochemical properties of an analyte in solution.

Typical Experimental Setup:

-

Potentiostat/Galvanostat: An instrument used to control the potential and measure the resulting current.

-

Three-Electrode Cell:

-

Working Electrode: The electrode at which the reaction of interest occurs. Common choices include Glassy Carbon (GC), Platinum (Pt), and Hanging Mercury Drop Electrode (HMDE).[1][4]

-

Reference Electrode: An electrode with a stable and well-known electrode potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[1][4]

-

Counter (or Auxiliary) Electrode: An electrode that completes the electrical circuit, typically made of an inert material like platinum wire.[1][4]

-

-

Supporting Electrolyte: An electrochemically inert salt added to the solution to increase its conductivity and minimize the iR drop. Common examples include potassium chloride (KCl) and sodium sulfate (B86663) (Na2SO4).[1][4]

-

Solvent: Due to the low water solubility of disperse dyes, organic solvents like dimethylformamide (DMF) or aqueous solutions containing dispersants are often used.[1][2]

General Procedure:

-

A solution of the Disperse Orange dye is prepared in the chosen solvent containing the supporting electrolyte.

-

The solution is placed in the electrochemical cell, and the three electrodes are immersed.

-

The solution is often deoxygenated by purging with an inert gas (e.g., nitrogen or argon) to prevent interference from oxygen reduction.[4][7]

-

The potential of the working electrode is swept linearly with time between two set potential limits, and the resulting current is measured. The potential sweep is then reversed back to the initial potential.

-

The resulting plot of current versus potential is known as a cyclic voltammogram.

Visualizing Electrochemical Pathways

The following diagrams, generated using Graphviz, illustrate the general electrochemical reduction pathways for azo dyes, which are applicable to the Disperse Orange class.

Conclusion

This technical guide has summarized the key electrochemical properties of Disperse Orange dyes, drawing upon available data for several members of this class. The primary electrochemical process is the irreversible reduction of the azo and, if present, nitro groups. The provided experimental protocols and reaction pathways offer a foundational understanding for researchers and scientists working with these compounds. While specific data for this compound remains limited in the public domain, the methodologies and general principles outlined here provide a robust framework for its electrochemical investigation. Future research should focus on elucidating the specific electrochemical behavior of this compound to better understand its environmental fate and potential toxicological implications.

References

- 1. Cyclic Voltammetry of C.I. Disperse Orange 62 in an Aqueous Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy Disperse Orange 29 | 61902-11-2 [smolecule.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Cas 31482-56-1,Disperse Orange 25 | lookchem [lookchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Toxicological Profile of Disperse Orange A and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange A dyes, particularly Disperse Orange 1 (DO1) and Disperse Orange 3 (DO3), are synthetic azo dyes widely used in the textile industry. Growing evidence indicates their potential for toxicity, including cytotoxicity, genotoxicity, and skin sensitization. This technical guide provides a comprehensive overview of the toxicological profile of this compound and its metabolites. It includes a summary of quantitative toxicological data, detailed experimental protocols for key assays, and a description of the metabolic pathways and associated signaling cascades involved in their toxicity. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the safety assessment of chemicals and the development of safer alternatives.

Introduction

Azo dyes represent the largest class of synthetic colorants used in various industries. Due to their chemical stability, they can persist in the environment and pose potential risks to human health. This compound dyes are of particular concern due to their lipophilic nature, which facilitates their absorption through the skin. Once absorbed, these dyes can be metabolized by skin and gut microbiota through azo reduction, leading to the formation of potentially harmful aromatic amines. This guide focuses on the toxicological properties of the parent dyes and their primary metabolites, providing a detailed analysis of their adverse effects at the cellular and molecular levels.

Quantitative Toxicological Data

The following tables summarize the quantitative data from various toxicological studies on Disperse Orange 1 and its metabolites.

Table 1: Cytotoxicity Data for Disperse Orange 1

| Cell Line | Assay | Concentration | Exposure Time | Effect | Reference |

| HepG2 | MTT | Not specified | 72 h | Reduced mitochondrial activity | [1] |

| HepG2 | CCK-8 | Not specified | 72 h | Reduced dehydrogenase activity | [1] |

| HepG2 | Cell Viability | Not specified | 72 h | Induced apoptosis | [2][3] |

Table 2: Genotoxicity Data for Disperse Orange 1

| Test System | Assay | Concentration (µg/mL) | Metabolic Activation (S9) | Result | Reference |

| S. typhimurium TA98, YG1041 | Ames Test | Not specified | With and without | Mutagenic (induces frameshift mutations) | [2][3] |

| HepG2 cells | Comet Assay | 0.2, 0.4, 1.0, 2.0, 4.0 | N/A | Genotoxic (DNA damage) | [2][3] |

| Human Lymphocytes | Micronucleus Assay | 0.2 - 1.0 | N/A | Increased micronuclei frequency (dose-dependent up to 1.0 µg/mL) | [4] |

| HepG2 cells | Micronucleus Assay | Up to 2.0 | N/A | Increased micronuclei frequency (dose-dependent up to 2.0 µg/mL) | [4] |

Table 3: Skin Sensitization Data for Disperse Orange 1 and its Metabolite

| Substance | Test System | Result | Reference |

| Disperse Orange 1 | Guinea Pig Maximization Test | Strong sensitizer (B1316253) | [5][6] |

| p-Aminodiphenylamine (metabolite) | Guinea Pig Maximization Test | Strong sensitizer | [5][6] |

| 4-Nitroaniline (metabolite) | Guinea Pig Maximization Test | Not a sensitizer at equimolar concentrations to DO1 | [5][6] |

Metabolism of this compound

The primary metabolic pathway for this compound dyes is the reductive cleavage of the azo bond (-N=N-). This biotransformation is primarily carried out by azoreductases produced by bacteria residing on the skin and in the gastrointestinal tract.[7][8] This process breaks the dye molecule into smaller aromatic amines, which are often more toxic than the parent compound.

For Disperse Orange 1 , azo reduction yields p-aminodiphenylamine and 4-nitroaniline .[5][6]

For Disperse Orange 3 , the identified metabolites from microbial degradation include p-nitroaniline , p-phenylenediamine , acetanilide , and catechol .[9]

The formation of these aromatic amines is a critical step in the manifestation of the toxic effects of this compound dyes.

Signaling Pathways of Toxicity

The toxicity of this compound and its metabolites is mediated through complex signaling pathways, primarily involving the induction of apoptosis and a DNA damage response.

Apoptosis Signaling Pathway

The metabolite of Disperse Orange 3, p-phenylenediamine (p-PD) , has been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[9][10] ROS production leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. This involves the activation of stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinase (MAPK).[9][10] The activation of these pathways ultimately leads to the activation of executioner caspases, such as caspase-3, which cleave cellular substrates and execute apoptosis.

DNA Damage Response Pathway

Disperse Orange 1 has been demonstrated to cause DNA damage.[2][3][11] This damage can trigger the DNA Damage Response (DDR) pathway. The primary sensors of DNA damage are the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases. Upon activation, these kinases phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53. Phosphorylated p53 is stabilized and activated, leading to the transcriptional activation of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis. This provides the cell with an opportunity to repair the damage or, if the damage is too severe, to undergo programmed cell death.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of this compound and its metabolites.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (this compound or its metabolites) and incubate for the desired exposure time (e.g., 24, 48, 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Ames Test (Bacterial Reverse Mutation Assay)

This assay is used to assess the mutagenic potential of a chemical.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

Minimal glucose agar (B569324) plates

-

Top agar

-

S9 fraction (for metabolic activation)

-

Test compound and positive/negative controls

Procedure:

-

Prepare overnight cultures of the S. typhimurium tester strains.

-

In a test tube, mix the tester strain culture, the test compound at various concentrations, and either S9 mix or a buffer (for tests with and without metabolic activation).

-

Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies (his+) on each plate.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

This assay detects chromosomal damage or aneuploidy.

Materials:

-

Human peripheral blood lymphocytes or a suitable cell line (e.g., HepG2, TK6)

-

Cell culture medium

-

Cytochalasin B (to block cytokinesis)

-

Test compound and positive/negative controls

-

Microscope slides

-

Staining solution (e.g., Giemsa)

Procedure:

-

Culture the cells and treat them with various concentrations of the test compound.

-

Add cytochalasin B to the culture to arrest cytokinesis, resulting in binucleated cells.

-

Incubate for a period equivalent to 1.5-2.0 normal cell cycle lengths.

-

Harvest the cells, treat with a hypotonic solution, and fix them.

-

Drop the cell suspension onto microscope slides and air dry.

-

Stain the slides with a suitable dye.

-

Score the frequency of micronuclei in binucleated cells under a microscope.

-

A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.

Conclusion

The available evidence strongly suggests that this compound dyes and their metabolites possess cytotoxic and genotoxic properties. The metabolic activation of these dyes into aromatic amines is a key step in their mechanism of toxicity. These metabolites can induce apoptosis through ROS-mediated mitochondrial pathways and can cause DNA damage, triggering a p53-dependent cellular response. The detailed toxicological data and experimental protocols provided in this guide are intended to aid researchers in the safety assessment of these and other related compounds and to facilitate the development of safer alternatives in the future. Further research is warranted to fully elucidate the in vivo toxicity and long-term health effects of exposure to this compound dyes.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Sensitizing capacity of Disperse Orange 1 and its potential metabolites from azo reduction and their cross-reactivity pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of azo dyes by human skin microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis induced by para-phenylenediamine involves formation of ROS and activation of p38 and JNK in chang liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unveiling the Toxicological Profile of Disperse Orange 1: A Technical Guide to its Genotoxicity and Cytotoxicity

For Immediate Release

This technical guide provides a comprehensive overview of the genotoxic and cytotoxic effects of the azo dye Disperse Orange 1 (DO1). Aimed at researchers, scientists, and drug development professionals, this document synthesizes key findings from multiple studies, detailing the experimental protocols used to assess the dye's toxicity and presenting quantitative data in a clear, comparative format. The guide also includes visualizations of experimental workflows and metabolic activation pathways to facilitate a deeper understanding of the toxicological mechanisms of Disperse Orange 1.

Executive Summary

Disperse Orange 1, a widely used azo dye in the textile industry, has been the subject of several toxicological studies to determine its potential harm to human health and the environment. Research has demonstrated that DO1 exhibits both genotoxic and cytotoxic properties. It has been shown to induce DNA damage, cause mutations, and trigger programmed cell death in various cell models. This guide consolidates the existing data on these effects and the methodologies employed in their discovery.

Genotoxicity of Disperse Orange 1

Disperse Orange 1 has been found to be genotoxic, meaning it can damage DNA and lead to mutations. The primary assays used to determine its genotoxicity include the Ames test, the comet assay, and the micronucleus assay.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for identifying chemical substances that can cause genetic mutations. In the case of Disperse Orange 1, the assay revealed its mutagenic potential.

Experimental Protocol: Ames Test

The mutagenicity of Disperse Orange 1 was evaluated using Salmonella typhimurium strains TA98 and YG1041.[1][2] These strains are specifically designed to detect frameshift mutations. The protocol, with and without metabolic activation (S9 mix), is as follows:

-

Strain Selection: S. typhimurium strains TA98 and YG1041, which have different levels of nitroreductase and O-acetyltransferase activity, were used.[1][2]

-

Metabolic Activation: The test was performed in the presence and absence of a liver S9 fraction from rats pre-treated with an enzyme inducer. This is to mimic the metabolic processes in mammals.

-

Exposure: The bacterial strains were exposed to various concentrations of Disperse Orange 1 on a minimal glucose agar (B569324) plate.

-

Incubation: The plates were incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (his+ revertants) was counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Findings:

Greater mutagenic responses were observed with strains TA98 and YG1041, indicating that Disperse Orange 1 primarily induces frameshift mutations.[1][2] The mutagenicity was significantly enhanced in strains that overproduce nitroreductase and O-acetyltransferase, highlighting the crucial role of these enzymes in the metabolic activation of the dye into its mutagenic form.[1][2]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells. Studies have shown that Disperse Orange 1 induces DNA damage in human hepatoma (HepG2) cells.[1][2]

Experimental Protocol: Comet Assay

-

Cell Culture: Human hepatoma (HepG2) cells were cultured in an appropriate medium.

-

Exposure: The cells were treated with various concentrations of Disperse Orange 1 (0.2, 0.4, 1.0, 2.0, and 4.0 μg/mL) for a specific duration.[1][2]

-

Cell Embedding: The treated cells were mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides were immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: The slides were placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and then subjected to an electric field. Damaged DNA, containing strand breaks, migrates further from the nucleus, forming a "comet tail."

-

Staining and Visualization: The DNA was stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope.

-

Data Analysis: Image analysis software was used to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail.

Findings:

Disperse Orange 1 was found to be genotoxic to HepG2 cells at concentrations ranging from 0.2 to 4.0 μg/mL, as evidenced by increased DNA migration in the comet assay.[1][2] This indicates that the dye is capable of inducing DNA strand breaks.

Micronucleus Assay

The micronucleus assay is used to detect chromosomal damage. It identifies micronuclei, which are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.

Experimental Protocol: Micronucleus Assay

-

Cell Culture: Human lymphocytes and HepG2 cells were used.[3] For lymphocytes, whole blood cultures were stimulated to divide using a mitogen.

-

Exposure: The cells were exposed to different concentrations of Disperse Orange 1. A dose-response was observed up to 1.0 µg/mL in lymphocytes and 2.0 µg/mL in HepG2 cells.[3]

-

Cytokinesis Block: Cytochalasin B was added to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific scoring of micronuclei in cells that have completed one nuclear division.

-

Harvesting and Staining: The cells were harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronuclei in binucleated cells was scored under a microscope.

Findings:

Disperse Orange 1 increased the frequency of micronuclei in both human lymphocytes and HepG2 cells, demonstrating its clastogenic (chromosome-breaking) and/or aneugenic (chromosome loss) potential.[3][4] A dose-dependent increase in micronuclei formation was observed up to a certain concentration, after which the frequency decreased, possibly due to cytotoxicity at higher doses.[3]

Cytotoxicity of Disperse Orange 1

In addition to its genotoxic effects, Disperse Orange 1 has also been shown to be cytotoxic, causing cell death. The primary mechanism of cytotoxicity identified is apoptosis.

MTT Assay (Cell Viability Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol: MTT Assay

-

Cell Seeding: HepG2 cells were seeded in 96-well plates and allowed to attach.

-

Treatment: The cells were treated with different concentrations of Disperse Orange 1 for 24, 48, and 72 hours.[5]

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals were solubilized with a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (usually around 570 nm). The absorbance is directly proportional to the number of viable cells.

Findings:

Disperse Orange 1 reduced the mitochondrial activity in HepG2 cells grown in a monolayer after 72 hours of incubation, indicating a cytotoxic effect.[5]

Apoptosis Induction

Apoptosis, or programmed cell death, is a controlled process of cell dismantling that avoids inflammation. Disperse Orange 1 has been shown to induce apoptosis in HepG2 cells.[1]

Experimental Protocol: Apoptosis Detection (General)

While the specific method used in the cited study is not detailed in the abstract, common methods for detecting apoptosis include:

-

Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Assays can measure the activity of specific caspases (e.g., caspase-3, -8, -9).

-

TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Findings:

Disperse Orange 1 induced apoptosis in HepG2 cells after 72 hours of contact.[1] The specific signaling pathway (intrinsic vs. extrinsic) has not been fully elucidated in the available literature.

Quantitative Data Summary

| Assay | Cell Line/Organism | Concentration(s) | Effect | Reference |

| Genotoxicity | ||||

| Comet Assay | HepG2 | 0.2, 0.4, 1.0, 2.0, 4.0 µg/mL | DNA damage (strand breaks) | [1][2] |

| Ames Test | S. typhimurium TA98, YG1041 | Not specified | Frameshift mutations; mutagenicity enhanced by nitroreductase and O-acetyltransferase | [1][2] |

| Micronucleus Assay | Human lymphocytes | Dose-response up to 1.0 µg/mL | Increased frequency of micronuclei | [3] |

| Micronucleus Assay | HepG2 | Dose-response up to 2.0 µg/mL | Increased frequency of micronuclei | [3] |

| Cytotoxicity | ||||

| MTT Assay | HepG2 (monolayer) | Not specified | Reduced mitochondrial activity after 72 hours | [5] |

| Apoptosis | HepG2 | Not specified | Induction of apoptosis after 72 hours | [1] |

Conclusion

The available scientific evidence clearly indicates that Disperse Orange 1 possesses both genotoxic and cytotoxic properties. It is capable of inducing DNA damage, causing frameshift mutations, and promoting chromosomal damage. Furthermore, it can lead to cell death via apoptosis. The metabolic activation by enzymes such as nitroreductase and O-acetyltransferase appears to be a critical step in its mutagenic activity. These findings underscore the need for careful handling and disposal of Disperse Orange 1 to mitigate potential risks to human health and the environment. Further research is warranted to fully elucidate the specific molecular pathways involved in its toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Persistence of Disperse Orange Dyes: A Technical Overview

An in-depth guide for researchers and scientists on the environmental fate and biodegradability of select Disperse Orange colorants.

The term "Disperse Orange A" lacks specific designation in scientific literature; it is more likely a general classification for dyes within the Disperse Orange class. This guide, therefore, focuses on several well-documented dyes from this category: Disperse Orange 1, Disperse Orange 3, and Disperse Orange 25. These azo dyes are primarily utilized in the textile industry for coloring synthetic fibers like polyester.[1] Their chemical stability, a desirable trait for dyeing, presents a significant challenge to their environmental remediation.[1]

Environmental Fate and Transport

Disperse dyes, characterized by their low water solubility and hydrophobic nature, exhibit a strong tendency to partition from water into sediment and sludge in aquatic environments.[2] This behavior is a key factor in their environmental persistence, as it removes them from the water column where degradation processes might be more rapid, and sequesters them in compartments where they can accumulate.[3] Their potential for bioaccumulation is also a concern due to their lipophilic (fat-loving) properties.[2] Volatilization is generally not a significant environmental fate process for these large, complex molecules.[2]

Abiotic Degradation

While biotic processes are the primary drivers of degradation for many organic compounds, abiotic factors can also play a role in the environmental fate of disperse dyes. Photodegradation, the breakdown of molecules by light, can occur, particularly in the presence of photocatalysts like titanium dioxide (TiO2) and zinc oxide (ZnO).[4][5] However, in the absence of such catalysts, many disperse dyes are stable to light.[6] Hydrolytic stability is another characteristic of these dyes, meaning they are resistant to breakdown by water.[2]

Biodegradability of Disperse Orange Dyes

The biodegradability of disperse dyes, including the orange variants, is generally low under standard aerobic conditions.[1][7] Their complex aromatic structures are not readily attacked by the enzymes of many microorganisms.[1] However, under anaerobic (oxygen-deficient) conditions, the azo bond (-N=N-) that characterizes these dyes can be reductively cleaved by microorganisms, leading to the formation of aromatic amines.[8][9] While this represents a form of degradation, the resulting aromatic amines can be more toxic and carcinogenic than the parent dye molecule.[8][10]

Some studies have identified specific microorganisms capable of degrading Disperse Orange dyes. For instance, an alkaliphilic strain of Pseudomonas, designated DL17, has been shown to completely mineralize Disperse Orange 3 within 24 hours under specific laboratory conditions.[9] The degradation pathway involved the breakdown of the dye into metabolites such as p-nitroaniline, p-phenylenediamine, acetanilide, and catechol.[9]

Ecotoxicity of Disperse Orange Dyes

The ecotoxicological effects of Disperse Orange dyes vary depending on the specific compound and the organism being tested. For example, Disperse Orange 1 has been shown to induce DNA damage and cytotoxicity in human hepatoma (HepG2) cells at concentrations as low as 0.2 µg/mL.[8][10] It was also found to cause frameshift mutations in Salmonella typhimurium strains.[8][10] Interestingly, in the same study, no toxic effects were observed for the aquatic invertebrate Daphnia similis or the bacterium Vibrio fischeri.[8][10]

In contrast, chronic toxicity of Disperse Orange S-4RL to Daphnia magna has been observed, with negative impacts on reproduction and longevity at concentrations as low as 6 µg/L.[11] This highlights the importance of assessing the toxicity of each dye individually, as their effects can vary significantly.[10]

Quantitative Data on Environmental Fate and Biodegradability

| Parameter | Disperse Orange 1 | Disperse Orange 3 | Disperse Orange 25 | Source |

| Log Kow (Octanol-Water Partition Coefficient) | Data not available | Data not available | 3.63 (for a representative disperse dye) | [2] |

| Water Solubility | Low | Low | Low (approx. 30 mg/L for suitable disperse dyes) | [1][2] |

| Vapor Pressure | Low | Low | Low | [2] |

| Bioaccumulation Potential | Potential risk indicated by lipophilicity | Potential risk indicated by lipophilicity | Potential risk indicated by lipophilicity | [2] |

Table 1: Physicochemical Properties and Environmental Fate of Select Disperse Orange Dyes

| Experimental Condition | Disperse Orange 1 | Disperse Orange 3 | Disperse Orange 25 | Source |

| Aerobic Biodegradation | Resistant to aerobic treatment | Not readily biodegradable | Not readily biodegradable | [2][8] |

| Anaerobic Biodegradation | Cleavage of azo bond to form aromatic amines | Complete mineralization by Pseudomonas DL17 in 24 hrs | Potential for anaerobic degradation | [8][9] |

| Photodegradation | Permanent degradation in liquid solution | Degradation with Ag nanoparticles and NaBH4 | Data not available | [5][7] |

Table 2: Biodegradability of Select Disperse Orange Dyes

| Endpoint | Organism | Disperse Orange 1 | Disperse Orange S-4RL | Source |

| Genotoxicity (Comet Assay) | HepG2 cells | Genotoxic at 0.2, 0.4, 1.0, 2.0, and 4.0 µg/mL | Data not available | [8][10] |

| Mutagenicity (Ames Test) | Salmonella typhimurium (TA98, YG1041) | Induces frameshift mutations | Data not available | [8] |

| Cytotoxicity (Apoptosis) | HepG2 cells | Induced after 72h contact | Data not available | [8][10] |

| Acute Toxicity | Daphnia similis | No toxic effects observed | Data not available | [8] |

| Acute Toxicity | Vibrio fischeri | No toxic effects observed | Data not available | [8] |

| Chronic Toxicity | Daphnia magna | Data not available | Reduced reproduction and longevity at 6 µg/L | [11] |

Table 3: Ecotoxicity of Select Disperse Orange Dyes

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols used in the cited studies.

Biodegradation of Disperse Orange 3 by Pseudomonas DL17 [9]

-

Microorganism: Pseudomonas DL17, an alkaliphilic strain isolated from Lonar Crater Lake, India.

-

Culture Conditions: The strain was grown in an alkaline broth medium at a pH of 9.0 and a temperature of 37°C.

-

Experimental Setup: 250 ml conical flasks containing 100 ml of the broth were inoculated with a 1% (v/v) 24-hour grown culture. The flasks were incubated for 24 hours in a shaking incubator at 110 rpm.

-

Dye Addition: After the initial 24-hour growth period, Disperse Orange 3 was added to the flasks at concentrations ranging from 100-300 mg/L. An abiotic control flask without the inoculum was also prepared.

-

Monitoring: The degradation of the dye was monitored at six-hour intervals by measuring the absorbance of the culture medium.

-

Metabolite Analysis: The metabolites of the degradation process were extracted using a solvent and analyzed by UV-Vis spectroscopy, FTIR, NMR, and GCMS.

Genotoxicity and Ecotoxicity of Disperse Orange 1 [8]

-

Genotoxicity (Comet Assay):

-

Cell Line: Human hepatoma (HepG2) cells.

-

Exposure: Cells were exposed to Disperse Orange 1 at concentrations of 0.2, 0.4, 1.0, 2.0, and 4.0 µg/mL.

-

Methodology: The standard comet assay protocol was followed to assess DNA damage.

-

-

Mutagenicity (Ames Test):

-

Strains: Salmonella typhimurium strains TA98 and YG1041, which are sensitive to frameshift mutagens.

-

Methodology: The standard plate incorporation method was used to evaluate the mutagenic potential of the dye.

-

-

Ecotoxicity:

-

Daphnia similis Acute Toxicity Test: Conducted according to standard protocols to assess the effect of the dye on the mobility of the organisms over a 48-hour period.

-

Vibrio fischeri (Microtox®) Assay: The effect of the dye on the luminescence of the bacteria was measured to determine its acute toxicity.

-

Visualizing Degradation and Assessment Pathways

To better understand the processes involved in the environmental fate and assessment of Disperse Orange dyes, the following diagrams are provided.

References

- 1. Can Disperse Orange 25 be biodegraded? - Blog [m.etowndyes.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scialert.net [scialert.net]

- 7. researchgate.net [researchgate.net]

- 8. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciensage.info [sciensage.info]

- 10. researchgate.net [researchgate.net]

- 11. dpi-journals.com [dpi-journals.com]

An In-depth Technical Guide to the Photodegradation Mechanism of Disperse Orange Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation mechanisms of Disperse Orange dyes, with a particular focus on Disperse Orange 11 (1-amino-2-methylanthraquinone) as a representative compound of this class. The document synthesizes findings from various studies to elucidate the degradation pathways, experimental methodologies used for their investigation, and quantitative data on degradation kinetics.

Introduction to Disperse Orange Dyes and Photodegradation

Disperse dyes, including Disperse Orange, are a class of synthetic organic colorants with low water solubility. They are primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylics. However, the release of these dyes into the environment from industrial effluents is a significant concern due to their potential toxicity and persistence.[1] Photodegradation, a process involving the breakdown of chemical compounds by light, is a key mechanism for the removal of these dyes from aquatic environments. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are often employed to enhance the photodegradation of these recalcitrant molecules.[2][3][4]

The photodegradation of disperse dyes can be influenced by several factors, including the chemical structure of the dye, the intensity and wavelength of light, the presence of photosensitizers or photocatalysts, and the surrounding environmental conditions such as pH and the presence of oxygen.

Photodegradation Mechanisms

The photodegradation of Disperse Orange dyes can proceed through different mechanisms depending on the specific conditions.

2.1. Reversible vs. Irreversible Photodegradation

A notable characteristic observed in some Disperse Orange dyes, particularly Disperse Orange 11 (DO11) doped in a poly(methyl methacrylate) (PMMA) polymer matrix, is the phenomenon of reversible photodegradation.[5][6][7] This process involves the photo-induced formation of a state that can revert to the original dye molecule in the absence of light. Studies suggest that this reversible pathway is concentration-dependent and involves the formation of dimers or other aggregates.[5][6] In contrast, in liquid solutions, the photodegradation of DO11 is typically permanent and irreversible.[7][8]

2.2. Proposed Energy Level Diagram for Reversible Photodegradation of DO11 in PMMA

A proposed energy level diagram illustrates the complex processes involved in the reversible photodegradation of DO11 in a PMMA matrix. This model suggests that upon photoexcitation, the dye molecule can transition to an excited state which may then relax to form a non-emissive species (e.g., a tautomer or a dimer), leading to a decrease in amplified spontaneous emission (ASE). The recovery process involves the dissociation of this species back to the original dye molecule.

Caption: Proposed energy level diagram for the photodegradation of Disperse Orange 11.

2.3. Photocatalytic Degradation using Advanced Oxidation Processes (AOPs)

In aqueous solutions, the degradation of Disperse Orange dyes is often facilitated by AOPs, which involve the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH).[9] A common AOP involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO).[10][11]

The general mechanism of heterogeneous photocatalysis is as follows:

-

Photoexcitation: When the semiconductor photocatalyst is irradiated with light of energy greater than its band gap, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the VB.

-

Generation of Reactive Species: The photogenerated holes (h⁺) can react with water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH). The electrons (e⁻) in the conduction band can reduce molecular oxygen to form superoxide (B77818) radical anions (O₂•⁻).

-

Dye Degradation: These highly reactive radicals then attack the dye molecules, leading to the cleavage of chromophoric groups (like the azo bond in some orange dyes) and subsequent mineralization into simpler, less harmful compounds like CO₂, H₂O, and inorganic ions.

Caption: General mechanism of photocatalytic degradation of Disperse Orange dye.

Experimental Protocols

The study of photodegradation mechanisms involves a variety of experimental techniques to monitor the disappearance of the parent dye molecule and the formation of degradation products.

3.1. Sample Preparation and Photoreaction

A typical experimental setup involves the preparation of an aqueous solution of the Disperse Orange dye at a known concentration. For photocatalytic studies, a specific amount of the photocatalyst (e.g., TiO₂) is added to the solution. The suspension is then irradiated with a light source (e.g., a UV lamp or a solar simulator) under constant stirring. Aliquots of the solution are withdrawn at regular time intervals for analysis.

Caption: General experimental workflow for a photodegradation study.

3.2. Analytical Techniques

-

UV-Visible Spectroscopy: This is the most common technique to monitor the degradation of the dye.[12] The concentration of the dye is determined by measuring the absorbance at its maximum absorption wavelength (λmax) at different time intervals. The degradation efficiency can be calculated from the decrease in absorbance.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the parent dye and its degradation intermediates. This provides more detailed information about the degradation pathway.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is employed to identify the chemical structures of the degradation products by providing information on their molecular weights and fragmentation patterns.

-

Total Organic Carbon (TOC) Analysis: TOC analysis measures the total amount of organically bound carbon in a sample. A decrease in TOC indicates the mineralization of the organic dye into inorganic compounds like CO₂.[2]

Quantitative Data

The efficiency of the photodegradation process is often quantified by parameters such as the degradation rate constant and the percentage of degradation.

| Dye | Experimental Conditions | Degradation Efficiency | Rate Constant (k) | Reference |